molecular formula C24H22FN3S B2652686 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670268-52-7

4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2652686
CAS No.: 670268-52-7
M. Wt: 403.52
InChI Key: PWGCUEGNWWSCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H22FN3S and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Thieno[2,3-d]pyrimidine derivatives exhibit unique structural and optical properties due to their heterocyclic aromatic systems. For instance, studies have shown that these compounds can form stable crystal structures with specific dihedral angles between fused rings, which are critical for understanding molecular interactions and packing in solids. Such properties are vital for applications in materials science, particularly in the development of fluorescent compounds and sensors. The solid-state fluorescence of certain thieno[2,3-d]pyrimidine derivatives suggests potential uses in optical devices and fluorescence-based sensing technologies (Wen-Jing Li et al., 2007) (Kenichirou Yokota et al., 2012).

Biological Activities

Thienopyrimidine derivatives are known for their broad spectrum of biological activities. Research has demonstrated their potential as antimicrobial, anti-inflammatory, and antitumor agents. The incorporation of various functional groups into the thieno[2,3-d]pyrimidine core has been found to enhance these activities, making these compounds interesting targets for pharmaceutical development. Their mechanism of action often involves interaction with cellular enzymes or receptors, indicating their potential in drug discovery and therapeutic applications (M. Tolba et al., 2018) (H. Hafez et al., 2017).

Synthetic Methodologies

The development of efficient synthetic routes to thieno[2,3-d]pyrimidine derivatives is a critical area of research. Novel methodologies that allow for the introduction of diverse substituents into the thieno[2,3-d]pyrimidine scaffold can lead to the discovery of compounds with improved properties and expanded applications. These synthetic strategies are essential for the rapid assembly of complex molecules for further evaluation in various fields, including medicinal chemistry and materials science (I. H. El Azab & Nadia Ali Ahmed Elkanzi, 2014).

Electronic and Sensor Applications

The electronic properties of thieno[2,3-d]pyrimidine derivatives, such as intramolecular charge transfer (ICT) and fluorescence, make them candidates for use in electronic devices and sensors. These compounds can be engineered to respond to changes in their environment, such as variations in pH, polarity, or the presence of specific ions or molecules. This sensitivity, coupled with the ability to tune their optical properties through structural modification, positions thieno[2,3-d]pyrimidine derivatives as promising materials for the development of advanced sensors and optoelectronic devices (H. Muraoka et al., 2016).

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3S/c25-20-8-6-19(7-9-20)21-15-29-24-22(21)23(26-16-27-24)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGCUEGNWWSCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.